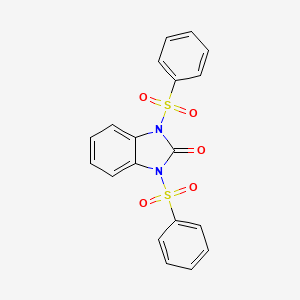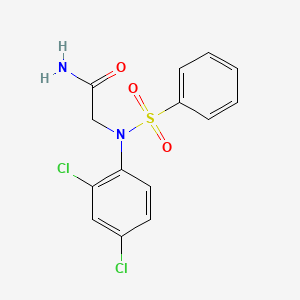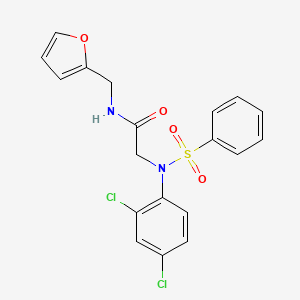![molecular formula C19H15ClN2O3S B3503254 N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503254.png)
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide
説明
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide, also known as CSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is not fully understood, but it is believed to act through multiple pathways. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein kinase C (PKC), which play a critical role in cancer cell growth and proliferation. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has also been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in memory and cognitive function.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In animal models, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to enhance memory and cognitive function by increasing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
実験室実験の利点と制限
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a highly potent and selective compound, making it an ideal tool for studying the role of HDACs and PKC in cancer cell growth and proliferation. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is also relatively easy to synthesize, allowing for the production of large quantities of the compound for use in experiments.
One limitation of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is its potential toxicity. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to induce liver toxicity in animal models, which may limit its clinical applications. Additionally, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has a relatively short half-life, which may limit its efficacy in vivo.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide. One potential direction is the development of analogs of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the role of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide in other disease states, such as cardiovascular disease and diabetes. Finally, the potential applications of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide in combination therapy with other anticancer agents should be explored further.
Conclusion
In conclusion, N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is a highly potent and selective compound with potential applications in cancer research and neuroscience research. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its ease of synthesis and high potency. However, its potential toxicity and short half-life may limit its clinical applications. Future research should focus on the development of analogs with improved pharmacokinetic properties and the investigation of the role of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide in other disease states.
科学的研究の応用
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various research fields. One of the most significant applications of N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is in cancer research. N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
N-(2-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has also been studied for its potential applications in neuroscience research. It has been shown to enhance memory and cognitive function in animal models, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(benzenesulfonamido)-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-16-11-5-7-13-18(16)21-19(23)15-10-4-6-12-17(15)22-26(24,25)14-8-2-1-3-9-14/h1-13,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTPAPZFJQAMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-dimethyl-1-({[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}methyl)-3,4-dihydroisoquinoline](/img/structure/B3503177.png)
![10-methyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3503187.png)

![methyl {1-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3503190.png)
![4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B3503198.png)
![N-(4-acetylphenyl)-3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3503202.png)
![N-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]phenyl}acetamide](/img/structure/B3503210.png)
![N~1~-(2,6-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3503215.png)
![N-cyclopentyl-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3503216.png)
![4-({3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}carbonothioyl)morpholine](/img/structure/B3503230.png)

![ethyl 4-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3503239.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3503269.png)